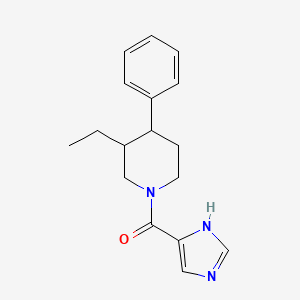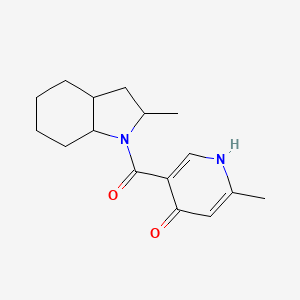
N-(2-methoxy-5-methylpyridin-3-yl)cyclohex-3-ene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxy-5-methylpyridin-3-yl)cyclohex-3-ene-1-carboxamide, also known as MPEP, is a selective antagonist for metabotropic glutamate receptor subtype 5 (mGluR5). It is a chemical compound that has been widely used in scientific research to study the role of mGluR5 in various physiological and pathological processes.
Scientific Research Applications
N-(2-methoxy-5-methylpyridin-3-yl)cyclohex-3-ene-1-carboxamide has been widely used in scientific research to study the role of mGluR5 in various physiological and pathological processes. It has been shown to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders such as anxiety, depression, addiction, and schizophrenia. N-(2-methoxy-5-methylpyridin-3-yl)cyclohex-3-ene-1-carboxamide has also been used to study the role of mGluR5 in synaptic plasticity, learning, and memory.
Mechanism of Action
N-(2-methoxy-5-methylpyridin-3-yl)cyclohex-3-ene-1-carboxamide is a selective antagonist for mGluR5. It binds to the allosteric site of mGluR5 and prevents the activation of the receptor by glutamate. This results in the inhibition of downstream signaling pathways that are involved in various physiological and pathological processes.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylpyridin-3-yl)cyclohex-3-ene-1-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce anxiety-like behavior in animal models of anxiety. It has also been shown to reduce the reinforcing effects of drugs of abuse such as cocaine and alcohol. N-(2-methoxy-5-methylpyridin-3-yl)cyclohex-3-ene-1-carboxamide has been shown to improve cognitive function in animal models of cognitive impairment. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2-methoxy-5-methylpyridin-3-yl)cyclohex-3-ene-1-carboxamide in lab experiments is its high selectivity for mGluR5. This allows researchers to study the specific role of mGluR5 in various physiological and pathological processes. However, one of the limitations of using N-(2-methoxy-5-methylpyridin-3-yl)cyclohex-3-ene-1-carboxamide is its poor solubility in water. This can make it difficult to administer in certain experimental paradigms.
Future Directions
There are many future directions for research involving N-(2-methoxy-5-methylpyridin-3-yl)cyclohex-3-ene-1-carboxamide. One area of research is the development of more potent and selective mGluR5 antagonists. Another area of research is the investigation of the role of mGluR5 in various neurodegenerative diseases such as Alzheimer's disease and Huntington's disease. Additionally, there is a need for more research on the potential therapeutic applications of mGluR5 antagonists in the treatment of various psychiatric disorders.
Synthesis Methods
N-(2-methoxy-5-methylpyridin-3-yl)cyclohex-3-ene-1-carboxamide can be synthesized using a three-step process. The first step involves the reaction of 2-methoxy-5-methylpyridine-3-carboxylic acid with thionyl chloride to form 2-chloro-5-methylpyridine-3-carboxylic acid. The second step involves the reaction of 2-chloro-5-methylpyridine-3-carboxylic acid with cyclohexanone in the presence of potassium carbonate to form 3-cyclohexen-1-one-2-carboxylic acid. The final step involves the reaction of 3-cyclohexen-1-one-2-carboxylic acid with 2-aminoethanol in the presence of triethylamine to form N-(2-methoxy-5-methylpyridin-3-yl)cyclohex-3-ene-1-carboxamide.
properties
IUPAC Name |
N-(2-methoxy-5-methylpyridin-3-yl)cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-10-8-12(14(18-2)15-9-10)16-13(17)11-6-4-3-5-7-11/h3-4,8-9,11H,5-7H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBSLQZQIFCLCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)OC)NC(=O)C2CCC=CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Oxolan-3-yl-[4-(2,2,2-trifluoroethyl)-2,3-dihydroquinoxalin-1-yl]methanone](/img/structure/B7585513.png)

![N-[3-chloro-2-(propan-2-ylamino)phenyl]acetamide](/img/structure/B7585527.png)
![[2-(1-Methylpyrrol-2-yl)piperidin-1-yl]-thiophen-3-ylmethanone](/img/structure/B7585535.png)



![N-(2-ethoxy-4-fluorophenyl)-3-[(1-methylpyrazol-4-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7585578.png)


![[2-(Phenoxymethyl)pyrrolidin-1-yl]-(3-pyridin-2-yl-1,2-oxazol-5-yl)methanone](/img/structure/B7585604.png)